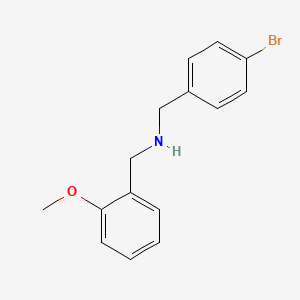![molecular formula C24H28N2O2 B5681721 1-[3-(3,3-diphenylpiperidin-1-yl)-3-oxopropyl]pyrrolidin-2-one](/img/structure/B5681721.png)
1-[3-(3,3-diphenylpiperidin-1-yl)-3-oxopropyl]pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(3,3-diphenylpiperidin-1-yl)-3-oxopropyl]pyrrolidin-2-one, also known as DPP-2-OXO, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the family of pyrrolidinones and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 1-[3-(3,3-diphenylpiperidin-1-yl)-3-oxopropyl]pyrrolidin-2-one is not fully understood. However, it has been proposed that it acts as a modulator of the GABA-A receptor, which plays a crucial role in the regulation of neurotransmission. It has also been suggested that 1-[3-(3,3-diphenylpiperidin-1-yl)-3-oxopropyl]pyrrolidin-2-one may inhibit the activity of certain enzymes involved in the biosynthesis of prostaglandins, which are known to play a role in inflammation.
Biochemical and Physiological Effects:
1-[3-(3,3-diphenylpiperidin-1-yl)-3-oxopropyl]pyrrolidin-2-one has been shown to have several biochemical and physiological effects. It has been reported to reduce inflammation by inhibiting the production of prostaglandins. Additionally, it has been shown to have anticonvulsant and analgesic effects, making it a potential treatment for epilepsy and pain management. 1-[3-(3,3-diphenylpiperidin-1-yl)-3-oxopropyl]pyrrolidin-2-one has also been evaluated for its potential to inhibit the growth of cancer cells, indicating its potential as a chemotherapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-[3-(3,3-diphenylpiperidin-1-yl)-3-oxopropyl]pyrrolidin-2-one in lab experiments is its high purity and yield, which allows for accurate and reproducible results. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to interpret its effects in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-[3-(3,3-diphenylpiperidin-1-yl)-3-oxopropyl]pyrrolidin-2-one. One potential direction is to investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies could be conducted to elucidate its mechanism of action and identify potential drug targets. Furthermore, the potential of 1-[3-(3,3-diphenylpiperidin-1-yl)-3-oxopropyl]pyrrolidin-2-one as a chemotherapeutic agent could be explored in more detail.
Métodos De Síntesis
The synthesis of 1-[3-(3,3-diphenylpiperidin-1-yl)-3-oxopropyl]pyrrolidin-2-one can be achieved using several methods. One of the most commonly used methods is the reaction of 3-(3,3-diphenylpiperidin-1-yl)propanoic acid with pyrrolidin-2-one in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This method yields 1-[3-(3,3-diphenylpiperidin-1-yl)-3-oxopropyl]pyrrolidin-2-one with a high purity and yield.
Aplicaciones Científicas De Investigación
1-[3-(3,3-diphenylpiperidin-1-yl)-3-oxopropyl]pyrrolidin-2-one has shown promising results in various scientific research applications. It has been studied for its potential as an anti-inflammatory agent, anticonvulsant, and analgesic. Additionally, it has been evaluated for its ability to inhibit the growth of cancer cells, making it a potential chemotherapeutic agent.
Propiedades
IUPAC Name |
1-[3-(3,3-diphenylpiperidin-1-yl)-3-oxopropyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2/c27-22-13-7-16-25(22)18-14-23(28)26-17-8-15-24(19-26,20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-6,9-12H,7-8,13-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBSIPUMLVGIMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCC(=O)N2CCCC(C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4'-fluorobiphenyl-3-yl)-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B5681652.png)


![2-ethyl-9-[4-(4-fluorophenyl)-4-oxobutanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5681679.png)
![7-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5681686.png)


![2-cyclopropyl-9-(6-methoxy-4-pyrimidinyl)-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5681703.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide](/img/structure/B5681715.png)
![7-isopropyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5681731.png)
![N-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5681737.png)